Cas no 941973-88-2 (N-(4-bromo-3-methylphenyl)-1-(3-nitrophenyl)methyl-6-oxo-1,6-dihydropyridine-3-carboxamide)

N-(4-bromo-3-methylphenyl)-1-(3-nitrophenyl)methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a specialized organic compound featuring a dihydropyridine core functionalized with bromo, nitro, and carboxamide substituents. Its structural complexity makes it a valuable intermediate in pharmaceutical and agrochemical research, particularly for developing bioactive molecules. The presence of electron-withdrawing (nitro) and electron-donating (methyl) groups enhances its reactivity in selective transformations, while the bromo substituent offers further derivatization potential. The compound’s rigid scaffold and hydrogen-bonding motifs may contribute to binding affinity in target interactions. Suitable for controlled synthesis, it is typically handled under inert conditions due to its sensitivity. Analytical characterization is confirmed via NMR, HPLC, and mass spectrometry.
N-(4-bromo-3-methylphenyl)-1-(3-nitrophenyl)methyl-6-oxo-1,6-dihydropyridine-3-carboxamide structure
941973-88-2 structure
商品名:N-(4-bromo-3-methylphenyl)-1-(3-nitrophenyl)methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
CAS番号:941973-88-2
MF:C20H16BrN3O4
メガワット:442.26274394989
CID:5503290

N-(4-bromo-3-methylphenyl)-1-(3-nitrophenyl)methyl-6-oxo-1,6-dihydropyridine-3-carboxamide 化学的及び物理的性質

名前と識別子

    • N-(4-bromo-3-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide
    • N-(4-bromo-3-methylphenyl)-1-(3-nitrophenyl)methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
    • インチ: 1S/C20H16BrN3O4/c1-13-9-16(6-7-18(13)21)22-20(26)15-5-8-19(25)23(12-15)11-14-3-2-4-17(10-14)24(27)28/h2-10,12H,11H2,1H3,(H,22,26)
    • InChIKey: PSHDOIZJETYVCL-UHFFFAOYSA-N
    • ほほえんだ: C1N(CC2=CC=CC([N+]([O-])=O)=C2)C(=O)C=CC=1C(NC1=CC=C(Br)C(C)=C1)=O

N-(4-bromo-3-methylphenyl)-1-(3-nitrophenyl)methyl-6-oxo-1,6-dihydropyridine-3-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2744-1610-4mg
N-(4-bromo-3-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
941973-88-2 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2744-1610-50mg
N-(4-bromo-3-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
941973-88-2 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2744-1610-30mg
N-(4-bromo-3-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
941973-88-2 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2744-1610-75mg
N-(4-bromo-3-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
941973-88-2 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2744-1610-2mg
N-(4-bromo-3-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
941973-88-2 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2744-1610-1mg
N-(4-bromo-3-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
941973-88-2 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2744-1610-20mg
N-(4-bromo-3-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
941973-88-2 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2744-1610-3mg
N-(4-bromo-3-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
941973-88-2 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2744-1610-40mg
N-(4-bromo-3-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
941973-88-2 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2744-1610-2μmol
N-(4-bromo-3-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
941973-88-2 90%+
2μl
$57.0 2023-05-16

N-(4-bromo-3-methylphenyl)-1-(3-nitrophenyl)methyl-6-oxo-1,6-dihydropyridine-3-carboxamide 関連文献

N-(4-bromo-3-methylphenyl)-1-(3-nitrophenyl)methyl-6-oxo-1,6-dihydropyridine-3-carboxamideに関する追加情報

N-(4-bromo-3-methylphenyl)-1-(3-nitrophenyl)methyl-6-oxo-1,6-dihydropyridine-3-carboxamide: A Comprehensive Overview

The compound CAS No. 941973-88-2, also known as N-(4-bromo-3-methylphenyl)-1-(3-nitrophenyl)methyl-6-oxo-1,6-dihydropyridine-3-carboxamide, is a complex organic molecule with significant potential in various fields of chemical research and application. This compound is characterized by its intricate structure, which includes a dihydropyridine ring system, a carboxamide group, and substituted phenyl rings with bromine and nitro functionalities. The combination of these structural elements contributes to its unique chemical properties and reactivity.

Recent studies have highlighted the importance of dihydropyridine derivatives in medicinal chemistry, particularly in the development of antihypertensive agents and other cardiovascular drugs. The presence of the 6-oxo group in the dihydropyridine ring suggests that this compound may exhibit calcium channel blocking activity, a property that has been extensively explored in related compounds. Additionally, the substitution patterns on the phenyl rings—specifically the bromine and nitro groups—can influence the compound's electronic properties and bioavailability, making it a promising candidate for further pharmacological investigation.

From a synthetic perspective, the construction of this molecule involves multi-step organic reactions, including nucleophilic substitutions, oxidations, and coupling reactions. The synthesis strategy typically begins with the preparation of the dihydropyridine core, followed by functionalization of the phenyl rings to introduce the bromine and nitro groups. Advanced techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions have been employed to optimize the synthesis process, ensuring high yields and purity.

The physical properties of this compound are also of great interest. Its melting point, solubility, and stability under various conditions have been characterized using modern analytical techniques such as differential scanning calorimetry (DSC), high-performance liquid chromatography (HPLC), and thermogravimetric analysis (TGA). These studies provide essential information for its potential use in pharmaceutical formulations or as an intermediate in organic synthesis.

In terms of applications, this compound has shown promise in several areas. In drug discovery, its ability to modulate calcium channels makes it a valuable lead compound for developing new therapeutic agents. Furthermore, its electronic properties suggest potential applications in materials science, particularly in the development of organic semiconductors or optoelectronic devices. Recent research has also explored its role as a catalyst in asymmetric synthesis reactions, highlighting its versatility across different chemical disciplines.

Recent advancements in computational chemistry have enabled researchers to perform detailed molecular modeling studies on this compound. These studies provide insights into its three-dimensional structure, electronic distribution, and interaction with biological targets. Such computational approaches are increasingly being integrated with experimental techniques to accelerate drug discovery and material design processes.

In conclusion, N-(4-bromo-3-methylphenyl)-1-(3-nitrophenyl)methyl-6-oxo-1,6-dihydropyridine-3-carboxamide represents a fascinating example of how complex organic molecules can be designed and synthesized for diverse applications. Its unique structure, coupled with recent research findings, positions it as a valuable tool in both academic and industrial settings. As ongoing studies continue to uncover new properties and uses for this compound, it is likely to play an increasingly important role in advancing chemical science.

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